Stereoisomer-Dependent β₂-Adrenergic Receptor Potency: Ephedrine Sulfate (1R,2S) vs. Pseudoephedrine (1R,2R)
In a direct comparison using recombinant human β₂-adrenergic receptors expressed in CHO cells, the (1R,2S)-ephedrine isomer that constitutes ephedrine sulfate exhibited an EC₅₀ of 0.36 μM with a maximal efficacy of 78% relative to isoproterenol. By contrast, the (1R,2R)-pseudoephedrine diastereomer required an EC₅₀ of 7 μM and reached only 50% maximal efficacy [1]. This represents a 19.4-fold higher potency for the (1R,2S)-ephedrine isomer over pseudoephedrine at the primary therapeutic target for bronchodilation.
| Evidence Dimension | β₂-adrenergic receptor activation potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 0.36 μM; maximal response = 78% of isoproterenol |
| Comparator Or Baseline | (1R,2R)-Pseudoephedrine: EC₅₀ = 7 μM; maximal response = 50% |
| Quantified Difference | 19.4-fold higher potency for ephedrine sulfate isomer over pseudoephedrine |
| Conditions | Recombinant human β₂-AR expressed in CHO cells; luciferase reporter gene assay for adenylyl cyclase activation |
Why This Matters
A procurement decision selecting pseudoephedrine over ephedrine sulfate would require approximately 19-fold higher concentrations to achieve equivalent receptor activation, fundamentally altering dosing requirements and experimental design.
- [1] Vansal SS, Feller DR. Direct effects of ephedrine isomers on human β-adrenergic receptor subtypes. Biochem Pharmacol. 1999;58(5):807-810. View Source
